2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine
Description
2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is a heterocyclic compound that features a piperazine ring substituted with a 3-bromophenylmethyl group and a methoxypyrimidine moiety
Properties
IUPAC Name |
2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-4-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c1-22-15-5-6-18-16(19-15)21-9-7-20(8-10-21)12-13-3-2-4-14(17)11-13/h2-6,11H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWYCLMRHNXIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 3-Bromophenylmethyl Group: The piperazine intermediate undergoes a substitution reaction with a 3-bromophenylmethyl halide under basic conditions.
Attachment of the Methoxypyrimidine Moiety: The final step involves the coupling of the substituted piperazine with a methoxypyrimidine derivative, often facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromophenyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antipsychotic Activity
Research indicates that compounds with similar piperazine structures exhibit antipsychotic properties. For instance, studies have shown that derivatives of piperazine can modulate neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in managing conditions like schizophrenia and bipolar disorder. The presence of the bromophenyl group may enhance these effects by increasing lipophilicity and receptor affinity.
Antidepressant Effects
Piperazine derivatives have also been investigated for their antidepressant potential. The modulation of serotonin receptors by such compounds can lead to improved mood regulation and reduced anxiety levels. This compound's specific interactions with serotonin transporters could be a focal point for further studies.
Anticancer Properties
There is emerging evidence that piperazine-based compounds can exhibit anticancer activity. The structural diversity provided by the methoxypyrimidine moiety may contribute to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preclinical studies on similar compounds have shown promising results against various cancer cell lines.
Study 1: Antipsychotic Activity Assessment
A study published in Drug Target Insights evaluated the antipsychotic potential of various piperazine derivatives, including those structurally related to our compound. The findings suggested significant improvements in behavioral tests indicative of antipsychotic efficacy in animal models .
Study 2: Antidepressant Activity Evaluation
Another research effort focused on the antidepressant effects of piperazine derivatives. In this study, compounds were tested for their ability to inhibit serotonin reuptake, demonstrating that modifications to the piperazine structure can enhance antidepressant-like effects in rodent models .
Study 3: Anticancer Activity Exploration
A comprehensive investigation into the anticancer properties of piperazine derivatives revealed that certain modifications led to increased cytotoxicity against human cancer cell lines. The study highlighted the importance of substituents like bromophenyl in enhancing biological activity against tumors .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a bromophenyl group and a methoxypyrimidine moiety makes it a valuable compound for various research and industrial applications.
Biological Activity
2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several chemical reactions, typically starting from commercially available piperazine derivatives and bromobenzene. The general synthetic pathway includes:
- Formation of the piperazine derivative : The reaction of piperazine with 3-bromobenzaldehyde to form the corresponding piperazinyl compound.
- Pyrimidine ring formation : Subsequent cyclization with appropriate reagents leads to the formation of the pyrimidine core.
- Methoxylation : The introduction of the methoxy group is performed using methanol in the presence of an acid catalyst.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperazine moieties demonstrate effective antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria .
| Compound | Activity | Target Bacteria |
|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus |
| Related piperazine derivatives | Antifungal | C. albicans |
Anticancer Properties
In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : It has been suggested that this compound may inhibit key enzymes involved in bacterial cell wall synthesis, which contributes to its antibacterial effects.
- Cell Cycle Disruption : In cancer cells, it may disrupt the cell cycle, leading to increased apoptosis rates.
Case Studies
A notable study evaluated the efficacy of a series of piperazine-based compounds, including this compound, against various pathogens and cancer cell lines. The results indicated a promising profile for this compound in both antibacterial and anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
